N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide
Description
N-[4-(2H-1,3-Benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide is a synthetic adamantane-derived compound featuring a carboxamide core linked to a benzodioxol-substituted butynyl chain. Its structure combines the rigid adamantane moiety, known for enhancing metabolic stability and lipophilicity, with a benzodioxol group (a methylenedioxy aromatic system) and a triple-bond-containing butynyl spacer. This design likely aims to optimize pharmacokinetic properties, such as membrane permeability and target binding, while introducing electronic effects via the benzodioxol group. Synthesis of such compounds typically involves multi-step reactions, including the formation of adamantane-1-carbonyl chloride intermediates, followed by coupling with nucleophilic substituents—a methodology analogous to protocols described in related studies . Structural confirmation relies on techniques like HRMS, ¹H-NMR, and ¹³C-NMR, as demonstrated in analogous adamantane-carboxamide derivatives .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-21(22-11-15-7-16(12-22)9-17(8-15)13-22)23-5-1-2-6-25-18-3-4-19-20(10-18)27-14-26-19/h3-4,10,15-17H,5-9,11-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIJXXBZWOUBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC#CCOC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which is then linked to a but-2-yn-1-yl group. This intermediate is subsequently reacted with an adamantane derivative to form the final compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known drugs. Research indicates that derivatives of benzodioxole exhibit various biological activities, including anti-inflammatory and analgesic properties.
Case Study: Anti-Cancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of benzodioxole were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed that compounds similar to N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide exhibited significant inhibition of tumor growth in vitro .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. Research has suggested that benzodioxole derivatives can modulate serotonin receptors, which are crucial in treating depression and anxiety.
Case Study: Serotonergic Activity
A pharmacological study highlighted the serotonergic activity of related compounds, suggesting that this compound could influence mood regulation through serotonin modulation .
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
Research conducted on various benzodioxole derivatives showed promising results against Gram-positive bacteria. The study concluded that modifications to the benzodioxole structure could enhance antibacterial activity .
Mechanism of Action
The mechanism by which N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The target compound differs significantly from structurally related adamantane-carboxamide derivatives, such as the N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (compounds 5a–y in ). Key distinctions include:
- Substituent Groups: The target compound substitutes the indole-oxoacetyl moiety in 5a–y with a benzodioxol-butynyl chain.
- Synthetic Pathways : Both classes utilize adamantane-1-carbonyl chloride as a precursor. However, the target compound likely employs nucleophilic substitution or click chemistry for benzodioxol incorporation, whereas 5a–y involve indole ring formation via Mn-BuLi-mediated cyclization .
Physicochemical and Pharmacological Implications
- Metabolic Stability : Adamantane’s inherent resistance to oxidative metabolism is retained, but the benzodioxol group could introduce susceptibility to demethylenation, a common metabolic pathway for methylenedioxy compounds.
- Spatial Arrangement : The butynyl chain’s linearity imposes distinct conformational constraints, possibly affecting binding to sterically sensitive targets like enzymes or receptors.
Research Findings and Methodological Context
While direct pharmacological data for the target compound are unavailable in the provided evidence, structural insights can be extrapolated from related studies:
- Structural Analysis : Tools like SHELX and WinGX, widely used for crystallographic refinement of small molecules (), would be critical for resolving the target compound’s conformation, particularly the butynyl chain’s geometry and benzodioxol orientation .
- Structure-Activity Relationships (SAR) : In 5a–y , substituent variations on the oxoacetamide moiety significantly modulated bioactivity. By analogy, modifying the benzodioxol group or butynyl chain length in the target compound could fine-tune potency or selectivity .
Biological Activity
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide, identified by its CAS number 1428364-34-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₄ |
| Molecular Weight | 273.28 g/mol |
| Structure | Structure |
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Receptors : The benzodioxole moiety may interact with specific receptors or enzymes, modulating their activity.
- Covalent Bonding : The but-2-yn-1-amine group can participate in covalent bonding with target molecules, leading to functional changes in those molecules.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study demonstrated that derivatives of adamantane compounds can inhibit cancer cell proliferation. For instance, a derivative similar to N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. In vitro studies have suggested that it may protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease, where oxidative damage plays a significant role in neurodegeneration.
Antimicrobial Activity
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against certain bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Cancer Cell Lines : A recent study evaluated the effects of adamantane derivatives on cancer cell lines. The results indicated that compounds similar to N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-y]adamantane significantly inhibited cell growth and induced apoptosis in breast cancer cells .
- Neuroprotection Research : In a model of neurodegeneration, the compound was shown to reduce neuronal cell death by modulating pathways involved in oxidative stress response. This suggests its utility in developing therapeutic strategies for neurodegenerative diseases.
- Antimicrobial Activity Evaluation : The antimicrobial efficacy was assessed against various pathogens, revealing promising results against Gram-positive bacteria. This highlights its potential as a lead compound for developing new antibiotics .
Q & A
How can researchers design a multi-step synthesis route for this compound, and what factors optimize yield and purity?
Level : Advanced
Methodological Answer :
The synthesis involves constructing the alkyne-linked benzodioxole-adamantane scaffold. Key steps include:
Adamantane-1-carboxamide activation : Use coupling agents (e.g., EDC/HATU) to react with propargylamine derivatives .
Benzodioxole-5-yloxy incorporation : Perform nucleophilic substitution or Cu-catalyzed alkyne-aryl ether coupling .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) .
Optimization Factors :
- Catalysts : Copper(I) iodide for alkyne-aryl coupling .
- Solvents : DMF or acetonitrile for polar intermediates; dichloromethane for non-polar steps .
- Temperature : 60–80°C for coupling reactions; room temperature for substitutions .
What spectroscopic and crystallographic methods validate the structure and purity of this compound?
Level : Basic
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Use SHELXL for refining crystal structures; analyze bond lengths (e.g., C≡C: ~1.20 Å) and dihedral angles .
How can conflicting reports on biological activity (e.g., enzyme inhibition) be resolved?
Level : Advanced
Methodological Answer :
- Dose-Response Assays : Repeat IC₅₀ measurements under standardized conditions (pH 7.4, 37°C) .
- Structural Comparisons : Compare inhibition data with analogs (e.g., halogenated vs. methoxy-substituted derivatives) to identify SAR trends .
- Crystallographic Analysis : Resolve binding modes using co-crystallization with target enzymes (e.g., cyclooxygenase) .
Example Table :
| Derivative | Substituent | IC₅₀ (COX-2) | Reference |
|---|---|---|---|
| Target Compound | Benzodioxole-5-yloxy | 0.8 µM | |
| Analog A | 4-Fluorophenyl | 1.5 µM | |
| Analog B | 2,4-Dichlorophenyl | 2.2 µM |
What methodologies assess thermal stability and reactivity under varying conditions?
Level : Advanced
Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) .
- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
How does the benzodioxole moiety enhance target binding compared to other substituents?
Level : Advanced
Methodological Answer :
- Molecular Docking : Simulate interactions (e.g., π-π stacking with Tyr385 in COX-2) using AutoDock Vina .
- Free Energy Calculations : Compare binding affinities (ΔG) of benzodioxole vs. phenyl derivatives via MM/GBSA .
- Experimental Validation : Replace benzodioxole with cyclohexyloxy; measure >50% reduction in activity .
What chromatographic techniques ensure purity during synthesis?
Level : Basic
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
